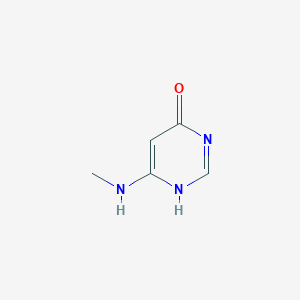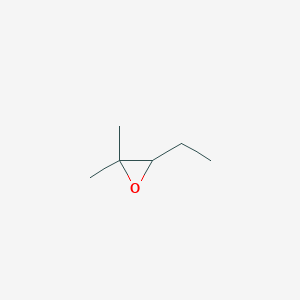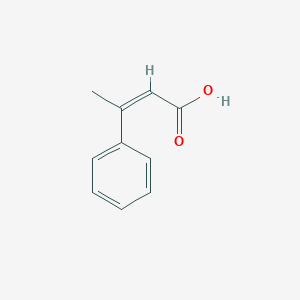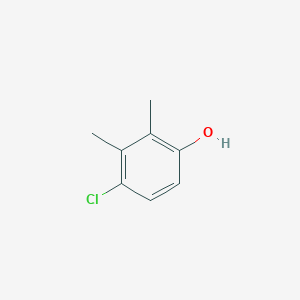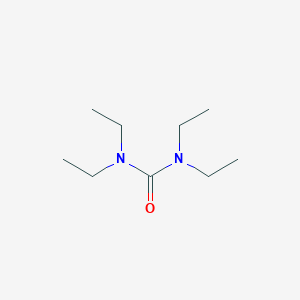
Tetraethylurea
Descripción general
Descripción
Tetraethylurea (TEU) is an organosulfur compound with the formula C2H8N2O2. It is a colorless, crystalline solid that is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst, and as a fungicide. TEU has been studied for its potential use in various scientific research applications, including its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Solvent for Conductance Studies : Tetraethylurea has been evaluated as a medium for conductance studies of alkali metal salts and organic acids, demonstrating its utility in this field (Barker, Rosenfarb, & Riesen, 1975).
Crystallographic Characterization : A study involving the reaction of this compound with WCl6 yielded a crystallographically characterized salt, providing insights into electron transfer and C-H activation processes (Bortoluzzi, Marchetti, Pampaloni, & Zacchini, 2015).
Enthalpies of Transfer Studies : The enthalpies of transfer of this compound from water to various solvents have been reported, indicating its interaction with different solvents (Behbehani, Tazikeh, & Saboury, 2006).
Synthesis of this compound : Research on the catalyzed reaction of diethylamine with carbon dioxide to selectively synthesize this compound under mild conditions has been conducted, showcasing its synthetic applications (Morimoto, Fujiwara, Taniguchi, Hori, & Nagano, 1986).
Biomaterials and Tissue Engineering : The use of tissue-engineered buccal mucosa (TEBM) in urethroplasty, and methods to reduce its contraction, have been investigated. This research contributes to the field of regenerative medicine and tissue engineering (Patterson, Bullock, MacNeil, & Chapple, 2011).
Safety and Hazards
Tetraethylurea is classified as a combustible liquid. It is advised to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash off immediately with plenty of water .
Relevant Papers One relevant paper found discusses the reaction of 1,1,3,3-tetraethylurea (teu) with WCl6 in dichloromethane, which afforded [teuH][WCl6], 1, in 50–60% yield .
Propiedades
IUPAC Name |
1,1,3,3-tetraethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-5-10(6-2)9(12)11(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHSPZZUAYSGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044522 | |
| Record name | Tetraethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Urea, N,N,N',N'-tetraethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
1187-03-7 | |
| Record name | N,N,N′,N′-Tetraethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N,N',N'-tetraethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W511X6RP5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data available for Tetraethylurea?
A1: this compound, also known as 1,1,3,3-Tetraethylurea, has the molecular formula C9H20N2O and a molecular weight of 172.28 g/mol. While the provided abstracts don't contain detailed spectroscopic data, they mention spectroscopic analyses confirming the formation and characterization of this compound-containing compounds. [, ] For instance, infrared (IR) spectroscopy was used to study the complexes of thorium and uranium tetrahalides with various N-substituted ureas, including this compound. []
Q2: How does this compound interact with metal halides?
A2: this compound acts as a neutral ligand, coordinating with various metal halides. For example, it forms complexes with niobium and tantalum pentahalides, [] as well as thorium and uranium tetrahalides. [] The stoichiometry of these complexes can vary depending on the metal and the specific reaction conditions. In some cases, this compound can displace other ligands, such as iodide, from the metal coordination sphere. []
Q3: Can this compound participate in reactions involving electron transfer?
A3: Yes, this compound has been shown to participate in electron transfer reactions. When reacted with tungsten hexachloride (WCl6), this compound undergoes an electron transfer/C-H activation process, ultimately leading to the formation of a salt containing the N-protonated this compound cation. [, ]
Q4: What is the significance of the crystallographic characterization of N-protonated this compound?
A4: The reaction of this compound with WCl6 yielded a salt containing the first crystallographically characterized example of N-protonated this compound. [] This characterization provides valuable insights into the reactivity of this compound and its ability to act as a base, accepting a proton.
Q5: How does this compound behave as a solvent for alkali metals?
A5: this compound has been shown to dissolve Na-K alloy, forming metastable blue solutions. [, ] This solvation property makes this compound a potential candidate for use in various chemical reactions and processes involving alkali metals.
Q6: Are there any known catalytic applications of this compound?
A6: Yes, a derivative of this compound, 1,1,3,3-tetraethyl-2-tert-butyl guanidine, was synthesized from this compound and demonstrated catalytic activity in the ring-opening reaction of terminal epoxides with phthalimide. This reaction selectively produces β-phthalimido alcohols. []
Q7: What is known about the solvation behavior of this compound in mixed solvent systems?
A7: The enthalpy of transfer of this compound from water to aqueous mixtures of ethanol, propan-1-ol, and acetonitrile has been studied. [] The results suggest that this compound solvation is random in these mixtures and exhibits stronger interactions with ethanol and propan-1-ol compared to water.
Q8: Has this compound been used in any notable syntheses?
A8: this compound serves as a key starting material in the synthesis of sym-tetraethylnitroguanidine. This synthesis is significant because it demonstrates the direct nitration of a ketimino group. []
Q9: Are there any studies on the conductance behavior of electrolytes in this compound?
A9: Yes, there is research specifically focusing on the use of 1,1,3,3-Tetraethylurea as a solvent for conductance studies. [] While the abstract doesn't provide details, this suggests its potential use in electrochemical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




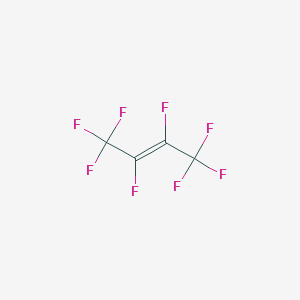


![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)

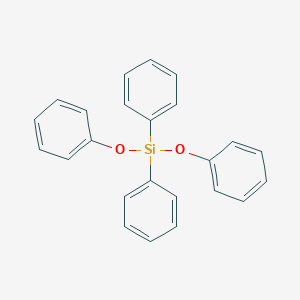

![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
